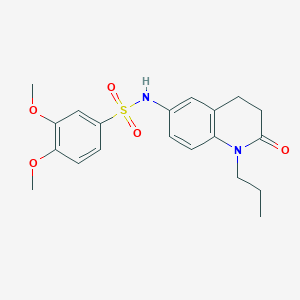

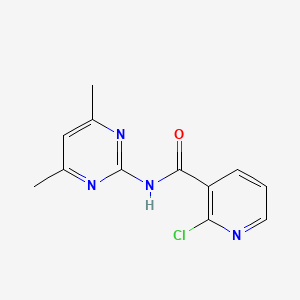

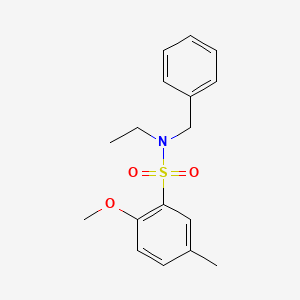

![molecular formula C17H15N3O3 B2889644 2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303792-39-4](/img/structure/B2889644.png)

2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied . Various methods have been developed, including the reaction of 2-phenylimidazo [1,2-a]pyrimidines with Vilsmeier–Haack reagent in the presence of glycerol under microwave irradiation .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including “this compound”, is complex and can be analyzed using various techniques such as scanning electron microscopy (SEM) and spectroscopic analysis .Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions . For example, they can react with enaminonitrile to give pyrimidinethione derivatives . They can also react with alkynes to synthesize 2,4-di- and 2,4,6-trisubstituted pyrimidines .Aplicaciones Científicas De Investigación

Synthesis of Pyrido[2,3-d]pyrimidines

Research demonstrates the preparation of 2-methoxy-4-amino-5-pyrimidinecarbaldehyde derivatives through the reduction of corresponding aminopyrimidinecarbonitriles. These derivatives are further utilized in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives through condensation with carbonitriles, ketones, and polyfunctional carbonyl compounds bearing the -CH2CO- moiety. This synthesis pathway is important for developing novel heterocyclic compounds with potential biological activities (Perandones & Soto, 1998).

Hydrogen-bonded Structures

Another study focuses on the crystal structures of derivatives similar to the target compound, highlighting the importance of hydrogen-bonded frameworks in determining molecular conformation and stability. Such structural analyses are essential in the design and optimization of heterocyclic compounds for various applications, including drug design and material science (Cobo et al., 2009).

Fragmentation Studies

The study of simple pyrimidines under electron impact reveals fragmentation patterns that are crucial for understanding the stability and reactivity of heterocyclic compounds. Such information is valuable for the development of analytical methods and for understanding the behavior of these compounds under various conditions (Nishiwaki, 1966).

Novel Heterocyclic Synthons

The use of specific synthons for the regiospecific synthesis of heterocycles with aldehyde functionality showcases the versatility of pyrimidine derivatives in synthesizing biologically active compounds. This research contributes to the development of new methodologies for constructing complex heterocyclic systems (Mahata et al., 2003).

Activation of Molecular Oxygen

The synthesis of compounds from oximino derivatives for the activation of molecular oxygen highlights the potential application of pyrimidine derivatives in catalysis and oxidative processes. Such studies contribute to the development of new catalysts and oxidative reaction methodologies (Magyar et al., 2003).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known for their therapeutic applications . The presence of a pyrimidine base in thymine, cytosine, and uracil, which are the essential building blocks of nucleic acids, DNA, and RNA, is one of the possible reasons for their activities .

Mode of Action

It is suggested that similar compounds may show cytotoxicity similar to the standard anti-egfr geftinib, suggesting a blockade of the egfr pathway .

Biochemical Pathways

Pyrimidine derivatives have been described with a wide range of biological potential ie, anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .

Result of Action

Many pyrimidine derivatives have been developed as chemotherapeutic agents and are widely used .

Propiedades

IUPAC Name |

2-(2-methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-6-5-9-20-16(11)19-15(12(10-21)17(20)22)18-13-7-3-4-8-14(13)23-2/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBANGPVGWEJMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

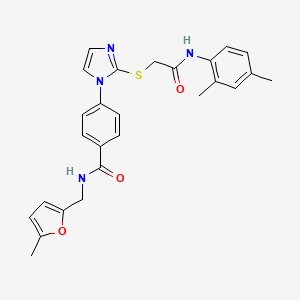

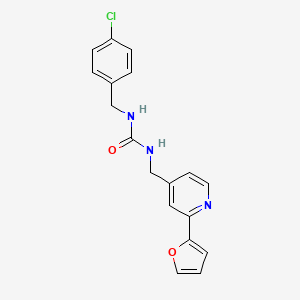

![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)

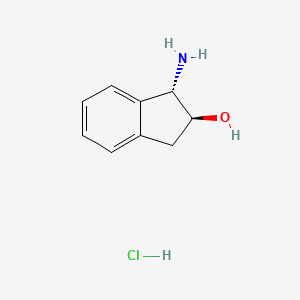

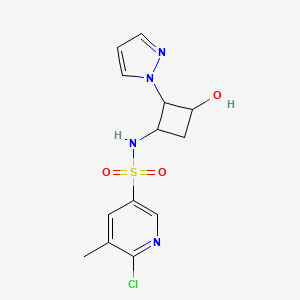

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2889564.png)

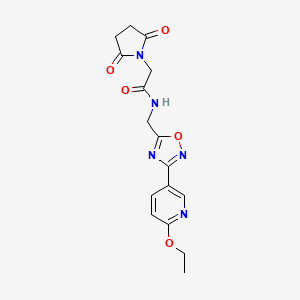

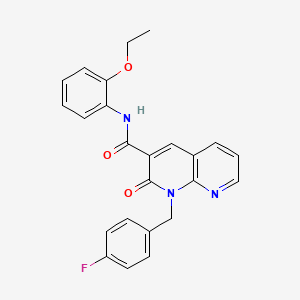

![(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B2889569.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2889577.png)

![N-[(3-aminophenyl)carbonyl]glycine](/img/structure/B2889582.png)